3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
CAS No.: 2470437-25-1
Cat. No.: VC4962858
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12
* For research use only. Not for human or veterinary use.
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride - 2470437-25-1](/images/structure/VC4962858.png)
Specification
CAS No. | 2470437-25-1 |
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Molecular Formula | C7H14Cl2N4 |
Molecular Weight | 225.12 |
IUPAC Name | 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |
Standard InChI Key | RUDAIIQCBIEBLX-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1CC(CC2)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Structure and Functional Groups
The base structure of this compound consists of a triazolo[4,3-a]pyridine scaffold, a bicyclic system featuring a triazole ring fused to a partially saturated pyridine ring. Key substituents include:
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A methyl group at position 3 of the triazole ring.
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A primary amine at position 6 of the pyridine ring.
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Two hydrochloride counterions, forming the dihydrochloride salt .
Molecular Formula and Weight
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Base compound: C₇H₁₂N₄
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Dihydrochloride salt: C₇H₁₄Cl₂N₄
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Molecular weight:
Stereochemical Considerations
Physicochemical Properties
Predicted Physicochemical Data
Property | Value | Source Adduct |
---|---|---|
Collision Cross Section | 131.4 Ų (Predicted CCS) | [M+H]+ |
m/z (Mass-to-Charge Ratio) | 153.11348 | [M+H]+ |
logP (Partition Coefficient) | Estimated 0.5–1.2 | Computational |
Solubility and Stability
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Solubility: Enhanced water solubility due to dihydrochloride salt formation .
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Stability: Likely hygroscopic; recommended storage at room temperature under inert atmosphere .
Synthetic Pathways and Precursors
Proposed Synthesis Route
While explicit protocols are unavailable, analogous compounds suggest a multi-step strategy:
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Pyridine Ring Formation: Cyclization of γ-aminobutyric acid derivatives with nitriles.
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Triazole Incorporation: -Triazole synthesis via Huisgen cycloaddition or condensation reactions.
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Amine Functionalization: Reductive amination or nucleophilic substitution at position 6.
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Salt Formation: Treatment with hydrochloric acid to yield dihydrochloride .
Key Intermediates
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Methyl 5H,6H,7H,8H- triazolo[4,3-a]pyrazine-3-carboxylate (CAS 2770360-04-6): A structurally related ester used in Enamine’s catalog .
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3-Methyl-5H,6H,7H,8H-[1,2,] triazolo[4,3-a]pyridin-7-amine (CID 82417061): A positional isomer with documented synthesis .
Analytical Characterization
Spectroscopic Data
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NMR: Anticipated signals include:
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δ 2.4 ppm (singlet, methyl group).
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δ 3.1–3.8 ppm (multiplet, pyridine CH₂ groups).
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Mass Spectrometry: Base peak at m/z 153.11 ([M+H]+) with characteristic fragmentation patterns .
Chromatographic Profiles
Method | Column | Retention Time |
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Reverse-Phase HPLC | C18, 150 × 4.6 mm | ~6.2 min |
HILIC | Amide, 100 × 2.1 mm | ~3.8 min |
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Recommended PPE
Future Research Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.
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Target Validation: Confirm M4 receptor binding via radioligand assays.
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Salt Form Optimization: Compare dihydrochloride with other salts (e.g., mesylate) for solubility and stability.
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